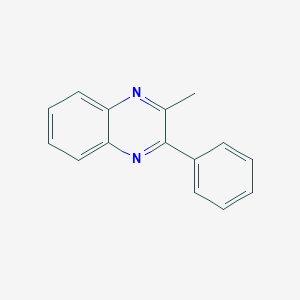

2-Methyl-3-phenylquinoxaline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAQDFDMDUFBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323945 | |

| Record name | 2-Methyl-3-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10130-23-1 | |

| Record name | 2-Methyl-3-phenylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural framework, consisting of a fused benzene and pyrazine ring, imparts a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This has rendered them privileged scaffolds in drug discovery.[6][7] Furthermore, their application extends to functional materials such as dyes, organic semiconductors, and corrosion inhibitors.[8] This guide provides an in-depth review of the core synthetic methodologies for quinoxaline compounds, offering detailed experimental protocols, comparative data, and visual representations of key synthetic pathways to aid researchers in this dynamic field.

Core Synthetic Strategies

The synthesis of quinoxalines can be broadly categorized into classical condensation reactions, metal-catalyzed cross-coupling and cyclization reactions, and increasingly, green and sustainable methodologies. The most fundamental and widely employed approach involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][8]

Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

This classical and robust method, first reported by Körner and Hinsberg, remains a cornerstone of quinoxaline synthesis.[1][8] The reaction proceeds via a cyclocondensation mechanism, typically under acidic or neutral conditions, to afford the corresponding quinoxaline derivative.

Caption: General scheme for quinoxaline synthesis.

A mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) is prepared in toluene (8 mL). To this solution, 0.1 g of an alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) is added.[6] The resulting suspension is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid catalyst is removed by filtration. The filtrate is then dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the crude product. The pure 2,3-diphenylquinoxaline can be obtained by recrystallization from ethanol.[6]

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | Glycerol/Water | 90 | 0.07-0.1 | 85-91 | [1][8] |

| Zn(OTf)₂ | CH₃CN | Room Temp. | 0.5-2 | 85-91 | [1] |

| TiO₂-Pr-SO₃H | Neat or Ethanol | Room Temp. | 0.17 | 95 | [1] |

| AlCuMoVP | Toluene | 25 | 2 | 92 | [6] |

| Phenol | Ethanol/Water | Room Temp. | 0.5-1 | 90-98 | |

| Silica Boron Sulfonic Acid | Neat | Room Temp. | 0.25-0.5 | 92-98 | [8] |

Synthesis from o-Phenylenediamines and α-Halo Ketones

The reaction of o-phenylenediamines with α-halo ketones, such as phenacyl bromides, provides a versatile route to 2-substituted or 2,3-disubstituted quinoxalines. This method proceeds through a condensation-oxidation sequence.

To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in tetrahydrofuran (THF, 2 mL), o-phenylenediamine (1 mmol) is added slowly at room temperature.[7] The reaction progress is monitored by TLC. After completion (typically within 2 hours), the reaction mixture is poured into water and extracted with ethyl acetate (2 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to afford 2-phenylquinoxaline.[7]

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridine | THF | Room Temp. | 2 | 90 | [7] |

| None | Water | 80 | 3-5 | 72-81 | |

| HCTU | DMF | Room Temp. | 0.5-1 | 80-92 | |

| 5% WO₃/ZrO₂ | Acetonitrile | Reflux | 1-1.5 | 90-98 | [9] |

Metal-Catalyzed Synthesis of Quinoxalines

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinoxalines, offering alternative reaction pathways and access to a broader range of derivatives.[10] Copper-catalyzed reactions, in particular, have been extensively developed.

This method provides an efficient route to 2-substituted quinoxalines through a cyclization reaction.

Caption: Workflow for Cu-catalyzed synthesis.

In a reaction vessel, o-phenylenediamine (0.25 mmol), phenylacetylene (1 mmol), Cu(OAc)₂·H₂O (10 mol%), Cs₂CO₃ (0.75 mmol), and 4-dimethylaminopyridine (DMAP, 0.75 mmol) are combined in toluene.[11] The mixture is heated at 70°C for 8 hours. After cooling to room temperature, the reaction mixture is subjected to an aqueous workup and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 2-phenylquinoxaline.[11]

| Copper Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cu(OAc)₂·H₂O | Cs₂CO₃/DMAP | Toluene | 70 | 8 | 86 | [11] |

| Cu-Alumina | K₂CO₃/DMAP | Toluene | 60 | 10 | 95 | [2] |

Green Synthetic Approaches

In recent years, the development of environmentally benign methods for quinoxaline synthesis has been a major focus.[12][13] These approaches often utilize recyclable catalysts, safer solvents like water or ethanol, or alternative energy sources such as microwave irradiation.[1][8][14]

o-Phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) are mixed with a catalytic amount of silica nanoparticles. The reaction mixture is stirred at room temperature under solvent-free conditions. The reaction is monitored by TLC. Upon completion, the product is extracted with an appropriate solvent, and the catalyst can be recovered by filtration and reused.[12]

| Catalyst/Condition | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Bentonite Clay K-10 | Ethanol | Room Temp. | 1-2 h | 85-95 | [1] |

| Cerium (IV) Ammonium Nitrate (CAN) | Water | Room Temp. | 0.5-1 h | 90-98 | [1] |

| Microwave Irradiation | Ethanol | - | 60 s | High | [14] |

| CuO Nanoparticles | Water | 80 | 1-1.5 h | 90-96 | [15][16] |

Signaling Pathways and Logical Relationships

While signaling pathways are more relevant to the biological activity of quinoxalines, we can represent the logical relationship between different synthetic approaches.

Caption: Synthetic routes to quinoxalines.

The synthesis of quinoxaline compounds is a well-established and continuously evolving field. The classical condensation of o-phenylenediamines with 1,2-dicarbonyl compounds and their surrogates remains a highly effective and versatile strategy. The advent of metal-catalyzed reactions has expanded the synthetic toolbox, enabling the use of different starting materials and providing access to a wider array of functionalized quinoxalines. Furthermore, the increasing emphasis on sustainable chemistry has led to the development of numerous green protocols that offer advantages in terms of efficiency, safety, and environmental impact. This guide provides a comprehensive overview of these key methodologies, equipping researchers and drug development professionals with the necessary information to design and execute the synthesis of novel quinoxaline derivatives for their specific applications.

References

- 1. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 2. Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. acgpubs.org [acgpubs.org]

- 11. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 12. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]

- 13. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. soc.chim.it [soc.chim.it]

- 15. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

CAS number and molecular formula for 2-Methyl-3-phenylquinoxaline

This technical guide provides a comprehensive overview of 2-Methyl-3-phenylquinoxaline, a heterocyclic aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis protocols, and the biological activities of its derivatives, with a focus on their potential as anticancer agents.

Chemical Identity and Properties

This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound. Its chemical structure, molecular formula, and CAS number are fundamental for its identification and characterization in research and development.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 10130-23-1 | BOC Sciences[], PubChem[1] |

| Molecular Formula | C15H12N2 | BOC Sciences[], PubChem[1] |

| Molecular Weight | 220.27 g/mol | PubChem[1] |

| Alternate Formula | C15H14N2 | ChemBK[3], Sigma-Aldrich[4] |

| Alternate Mol. Wt. | 222.29 g/mol | ChemBK[3], Sigma-Aldrich[4] |

Note: Discrepancies in molecular formula and weight may be due to different isomeric forms or hydration states reported by suppliers.

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Greener synthesis approaches utilizing ultrasonic irradiation or catalysts like p-toluenesulfonic acid (p-TSA) have been developed to improve yields and reduce reaction times.[5] For instance, the synthesis of 2,3-diphenylquinoxaline has been achieved with a 97% yield in 8 minutes using ultrasound.[5]

A common precursor for various derivatives is 3-phenylquinoxaline-2(1H)-thione. Its synthesis and subsequent alkylation are key steps in producing a range of biologically active molecules.[6][7][8][9]

This protocol describes a two-step synthesis starting from 2-chloro-3-phenylquinoxaline.

Materials:

-

2-chloro-3-phenylquinoxaline

-

N-cyclohexyldithiocarbamate cyclohexylammonium salt

-

Chloroform (CHCl3)

-

Ethanol

Procedure:

-

A solution of 2-chloro-3-phenylquinoxaline (2.5 mmol) in 25 mL of CHCl3 is prepared.[7][8][9]

-

N-cyclohexyldithiocarbamate cyclohexylammonium salt (0.69 g, 2.5 mmol) is added to the solution.[7][8][9]

-

The reaction mixture is refluxed at 61°C for 12 hours.[7][8][9]

-

25 mL of ethanol is added to the solid residue, and the resulting yellowish precipitate is filtered to yield the desired product.[7][8][9]

This protocol outlines the S-alkylation of the thione precursor to generate diverse quinoxaline derivatives.

Materials:

-

3-Phenylquinoxaline-2(1H)-thione (1.0 mmol)

-

Triethylamine (2.0 mmol)

-

Ethyl alcohol (95%)

-

Appropriate alkylating agent (e.g., methyl acrylate, chloroacetonitrile) (1.0 mmol)

Procedure:

-

To a mixture of 3-phenylquinoxaline-2(1H)-thione (0.24 g, 1.0 mmol) and triethylamine (0.2 mL, 2.0 mmol) in 30 mL of ethyl alcohol, the selected alkylating agent is added.[6][8][9]

-

The reaction mixture is heated under reflux for 4-12 hours.[6][8][9]

-

The mixture is then concentrated under reduced pressure.[6][8][9]

-

The resulting solid is filtered and crystallized from ethyl alcohol to yield the S-alkylated derivative.[6][8][9]

Biological Activity and Therapeutic Potential

Quinoxaline derivatives are recognized for a wide spectrum of therapeutic properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[9] Their mechanism of action in cancer often involves the inhibition of key enzymes such as tyrosine kinases and c-MET kinase, or the induction of apoptosis.[8][9]

Numerous studies have demonstrated the potent antiproliferative activity of this compound derivatives against various cancer cell lines.

Table of IC50 Values for Quinoxaline Derivatives:

| Compound | Cell Line | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) | Source |

|---|---|---|---|---|

| Active Derivatives (10 compounds) | HCT-116 | 1.9 - 7.52 | 3.23 | ACS Omega[6] |

| Active Derivatives (17 compounds) | MCF-7 | 2.3 - 6.62 | 3.23 | ACS Omega[6] |

| Compound 10b | HCT-116 | 1.52 | Not Specified | NIH[8] |

| Compound 10b | MCF-7 | 2.0 | Not Specified | NIH[8] |

| Compound 2a | HCT-116 | 28.85 ± 3.26 | Not Specified | RSC Publishing[10] |

| Compound 7j | HCT-116 | 26.75 ± 3.50 | Not Specified | RSC Publishing[10] |

The data indicates that several derivatives exhibit potent anticancer activity, with some showing higher efficacy than the reference drug doxorubicin.[6] Compound 10b, in particular, demonstrated the highest inhibitory action on both HCT-116 and MCF-7 cell lines.[8] Further studies on 2-oxo-3-phenylquinoxalines revealed that treatment of HCT-116 cells with compound 7j led to significant reductions in cell viability, notable morphological changes, nuclear disintegration, and chromatin fragmentation, confirming apoptosis.[10]

In silico molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting human thymidylate synthase (hTS).[6][8] The quinoxaline ring serves as a suitable scaffold, and modifications to the side chain can enhance binding affinity to the enzyme's allosteric site, stabilizing its inactive conformation.[6][8]

Safety and Handling

According to GHS hazard statements, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.

This guide consolidates current knowledge on this compound and its derivatives, providing a valuable resource for professionals engaged in chemical synthesis and cancer research. The promising biological activities of these compounds warrant further investigation for the development of novel therapeutic agents.

References

- 1. This compound | C15H12N2 | CID 346903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2-Methyl-3-phenyl-2H-quinoxaline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. ijiset.com [ijiset.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Discovery of Novel Quoxaline-Based Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery of novel quinoxaline-based bioactive compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] This document details the synthesis, biological evaluation, and mechanisms of action of promising quinoxaline derivatives, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction to Quinoxaline Scaffolds

Quinoxaline, a fused heterocyclic system composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1][4][5] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[3][4][5][6][7] The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties and the development of potent and selective therapeutic agents.[4][5]

Synthesis of Bioactive Quinoxaline Derivatives

The most common and effective method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] This versatile reaction allows for the introduction of a wide variety of substituents onto the quinoxaline core, leading to a diverse library of compounds for biological screening.

General Synthesis Protocol for Quinoxaline Derivatives

This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil as a representative example.

Materials:

-

o-phenylenediamine

-

Benzil

-

Rectified spirit (Ethanol)

Procedure:

-

Prepare a solution of o-phenylenediamine (1.1 g) in rectified spirit (8 mL).

-

In a separate flask, prepare a warm solution of benzil (2.1 g) in rectified spirit (8 mL).

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the resulting mixture on a water bath for 30 minutes.

-

Add water dropwise to the mixture until a slight cloudiness persists.

-

Cool the solution to allow for the crystallization of the product.

-

Filter the product, wash with cold ethanol, and dry to obtain 2,3-diphenylquinoxaline.[10]

Biological Evaluation of Quinoxaline Derivatives

The synthesized quinoxaline compounds are subsequently evaluated for their biological activities using a variety of in vitro assays. This section details the protocols for assessing their anticancer and antibacterial potential.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[11][12]

Materials:

-

Cancer cell lines (e.g., HCT-116, MDA-MB-231, DU-145)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the quinoxaline compounds and incubate for an additional 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14][15][16]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of the quinoxaline compounds in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 × 10⁵ CFU/mL).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data Summary

The following tables summarize the biological activity data for selected quinoxaline derivatives from various studies.

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| FQ | HCT-116 | < 16 | [1] |

| MQ | MDA-MB-231 | < 16 | [1] |

| 4a | SKOV3 | >50% inhibition at 50 µg/mL | [2] |

| 4s | HCT-116 | >50% inhibition at 50 µg/mL | [2] |

| 4t | HCT-116 | >50% inhibition at 50 µg/mL | [2] |

| 4w | HCT-116 | >50% inhibition at 50 µg/mL | [2] |

| 4x | HCT-116 | >50% inhibition at 50 µg/mL | [2] |

| 4b | A549 | 11.98 ± 2.59 | [17] |

| 4m | A549 | 9.32 ± 1.56 | [17] |

Table 2: Antibacterial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5m | S. aureus | 4-16 | [18] |

| 5n | S. aureus | 4-16 | [18] |

| 5o | S. aureus | 4-16 | [18] |

| 5p | S. aureus | 4-16 | [18] |

| 5m | B. subtilis | 8-32 | [18] |

| 5n | B. subtilis | 8-32 | [18] |

| 5o | B. subtilis | 8-32 | [18] |

| 5p | B. subtilis | 8-32 | [18] |

| 2d | E. coli | 8 | [14] |

| 3c | E. coli | 8 | [14] |

| 2d | B. subtilis | 16 | [14] |

| 3c | B. subtilis | 16 | [14] |

| 4 | B. subtilis | 16 | [14] |

| 6a | B. subtilis | 16 | [14] |

| Quinoxaline-6-sulfonohydrazone 2 | Various | 0.0313 - 0.250 (mg/mL) |

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. Several quinoxaline derivatives have been found to exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and inflammation.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many anticancer quinoxaline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the c-Met and Epidermal Growth Factor Receptor (EGFR).[3][19][20][21][22] These receptors play a critical role in cancer progression by activating downstream signaling cascades that promote cell proliferation, survival, and metastasis.[3][7][23][24]

The c-Met receptor, upon binding to its ligand, Hepatocyte Growth Factor (HGF), activates several downstream pathways, including the RAS/MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival.[3][24]

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, when aberrantly activated, drives the growth of many cancers. Small molecule inhibitors, including certain quinoxaline derivatives, can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity.[7][20][21][22]

Inhibition of Cyclooxygenase-2 (COX-2)

The anti-inflammatory activity of some quinoxaline derivatives is attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[25] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation.[25][26][27][28][29]

Experimental Workflow

The discovery of novel bioactive quinoxaline compounds follows a systematic workflow, from initial synthesis to comprehensive biological evaluation.

Conclusion

Quinoxaline derivatives represent a promising class of bioactive compounds with a wide range of therapeutic potential. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists dedicated to the discovery and development of novel quinoxaline-based drugs. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 7. ClinPGx [clinpgx.org]

- 8. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 9. arkat-usa.org [arkat-usa.org]

- 10. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ripublication.com [ripublication.com]

- 14. mdpi.com [mdpi.com]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]

- 22. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. c-MET [stage.abbviescience.com]

- 25. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 27. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 28. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 29. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

Initial Toxicity Screening of 2-Methyl-3-phenylquinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening methodologies and findings for 2-Methyl-3-phenylquinoxaline derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. However, a thorough understanding of their toxicity profile is paramount for their advancement as therapeutic agents. This document summarizes key in vitro and in vivo toxicity data, details relevant experimental protocols, and visualizes associated molecular pathways to guide further research and development.

In Vitro Cytotoxicity Assessment

The initial evaluation of the toxic potential of this compound derivatives typically involves in vitro cytotoxicity assays against various human cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the cytotoxic activities of various this compound derivatives against a panel of human cancer and normal cell lines. It is important to note that the specific substitutions on the phenyl and quinoxaline rings can significantly influence the cytotoxic potential.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of this compound Derivatives against Human Cancer Cell Lines

| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) | A549 (Lung) | PC-3 (Prostate) | Reference Drug (Doxorubicin) IC50 (µM) |

| Derivative 1 | 28.85 ± 3.26 | - | - | - | - | -[1] |

| Derivative 2 | 26.75 ± 3.50 | - | - | - | - | -[1] |

| Derivative 3 | - | - | - | 11.98 ± 2.59 | - | 4.89 ± 0.20[2] |

| Derivative 4 | - | - | - | 9.32 ± 1.56 | - | 4.89 ± 0.20[2] |

| Derivative 5 | - | - | - | - | 3.047 ± 0.14 | -[3] |

| Derivative 6 | - | - | - | - | 3.506 ± 0.11 | -[3] |

| Derivative 7 | - | 2.89 µM | - | - | - | 2.01 µM[4] |

Note: The specific structures of the derivatives are detailed in the cited literature. The data presented here is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Selected Derivatives against Normal Human Cell Lines

| Compound ID | WI-38 (Lung Fibroblast) | VERO (Kidney Epithelial) |

| Derivative 5 | Reduced cytotoxicity | - |

| Derivative 6 | Reduced cytotoxicity | - |

| Quinoxaline Compound IV | - | Higher IC50 than cancer cells |

Note: A higher IC50 value against normal cell lines compared to cancer cell lines indicates a degree of selectivity and a more favorable safety profile[3].

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the general steps for determining the in vitro cytotoxicity of this compound derivatives using the MTT assay.

Materials:

-

This compound derivative stock solutions (in DMSO)

-

Selected human cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid)[6]

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight to allow for cell attachment[7].

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator[7][8].

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well and incubate for another 1 to 4 hours[6]. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[5][6].

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[6].

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Mechanism of Toxicity: Apoptosis Induction

Several studies on quinoxaline derivatives suggest that a primary mechanism of their cytotoxic action is the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic (mitochondrial) pathway.

Key molecular events observed with cytotoxic quinoxaline derivatives include:

-

Upregulation of pro-apoptotic proteins: An increase in the expression of proteins like p53 and Bax.

-

Downregulation of anti-apoptotic proteins: A decrease in the expression of proteins such as Bcl-2[4][9].

-

Activation of caspases: The activation of executioner caspases, such as caspase-3 and caspase-8, which are key enzymes in the apoptotic cascade[9].

-

Cell cycle arrest: Some derivatives have been shown to cause cell cycle arrest, for instance at the G2/M phase, preventing cancer cell proliferation[10].

Caption: A representative signaling pathway for apoptosis induced by quinoxaline derivatives.

In Vivo Acute Oral Toxicity

Acute oral toxicity studies in animal models, typically rodents, are essential for determining the systemic toxicity of a compound and for establishing a preliminary safety profile. These studies help in determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animals.

Table 3: Acute Oral Toxicity of Quinoxaline Derivatives in Rodents

| Compound | Animal Model | LD50 (mg/kg) | Observed Effects | Reference |

| 6-nitro-2(1H)-quinoxalinone | Wistar Rats (female) | 161.16 (i.p.) | Hypoactivity, weight loss at higher doses | [11] |

| Quinoxaline 1,4-di-N-oxides | Wistar Rats (female) | 30 - 120 (i.p.) | Hypoactivity, decreased body weight | [12] |

| 2,3-dimethylquinoxaline | Mice | > 2000 | No adverse effects observed | [13] |

| Derivative 2b | Mice | Low toxicity (Class IV) | High anxiolytic effect with low toxicity | [14] |

Note: The route of administration (i.p. - intraperitoneal) can influence the LD50 value. The data indicates that the toxicity of quinoxaline derivatives can vary significantly based on their chemical structure.

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

This protocol provides a general outline for an acute oral toxicity study based on the OECD Guideline 423 (Acute Toxic Class Method).

Materials:

-

Test compound (this compound derivative)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats), typically females

-

Oral gavage needles

-

Standard laboratory animal housing and diet

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days before the study begins.

-

Dosing: A single dose of the test compound is administered to a group of animals by oral gavage. The starting dose is selected based on available data.

-

Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and motor activity), and body weight changes for a period of 14 days[11].

-

Dose Progression: Depending on the outcome of the initial dose, the study proceeds with a higher or lower dose in another group of animals.

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.

-

Data Analysis: The LD50 is estimated based on the mortality data. The No-Observed-Adverse-Effect Level (NOAEL) may also be determined, which is the highest dose at which no adverse effects are observed[11].

Caption: A simplified workflow for an in vivo acute oral toxicity study.

Conclusion

The initial toxicity screening of this compound derivatives reveals a class of compounds with a wide range of cytotoxic potentials. The in vitro data suggests that specific substitutions can lead to potent anti-cancer activity, often through the induction of apoptosis. The in vivo studies indicate that while some derivatives exhibit significant toxicity, others have a more favorable safety profile.

This technical guide provides a foundational understanding of the toxicity of this compound derivatives. Further in-depth studies, including genotoxicity, chronic toxicity, and pharmacokinetic profiling, are necessary to fully characterize the safety of these promising compounds for potential therapeutic applications. The provided protocols and visualized pathways serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]

- 3. Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchhub.com [researchhub.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 2-Methyl-3-phenylquinoxaline in Anticancer Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a promising class of heterocyclic compounds in the field of oncology, demonstrating a wide spectrum of anticancer activities. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, serves as a versatile template for the design and synthesis of novel therapeutic agents. Among these, 2-Methyl-3-phenylquinoxaline and its derivatives have garnered significant attention for their potential to inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action. This document provides a comprehensive overview of the application of this compound derivatives in anticancer drug discovery, including their synthesis, biological evaluation, and detailed experimental protocols. While this compound itself has been identified as a platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibitor, its in-cell activity is modest (IC50 > 100 µM)[1]. Consequently, research has predominantly focused on its derivatives, which exhibit enhanced potency against various cancer cell lines.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For instance, the reaction of o-phenylenediamine with ethyl pyruvate can yield 3-methylquinoxalin-2(1H)-one, a key intermediate[2]. Further modifications can be introduced at various positions of the quinoxaline ring to generate a library of derivatives with diverse biological activities[3][4][5].

Anticancer Activity and Mechanism of Action

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including colon (HCT-116), breast (MCF-7), liver (HepG-2), and prostate (PC-3) cancer cells[3][6][7]. The anticancer activity of these compounds is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several quinoxaline derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[8][9][10][11][12]. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling cascades, leading to the suppression of angiogenesis, a critical process for tumor growth and metastasis[10][12].

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[13][14]. Quinoxaline derivatives have been shown to inhibit this pathway, often through dual inhibition of PI3K and mTOR, leading to cell cycle arrest and apoptosis[13][14][15].

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death[16][17][18]. This is often accompanied by cell cycle arrest, typically at the G2/M phase, preventing cancer cells from completing cell division[19]. The induction of apoptosis is frequently mediated by the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases[16].

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various 2-phenylquinoxaline and 3-methylquinoxaline derivatives against different human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-oxo-3-phenylquinoxaline derivatives | HCT-116 | 26.75 - 28.85 (µg/mL) | [7] |

| 3-methyl-2-oxoquinoxaline derivatives | HL-60 | 0.803 - 1.619 | [6] |

| PC-3 | 3.047 - 3.506 | [6] | |

| 3-furoquinoxaline carboxamides | HCT-116 | 4.28 - 9.31 | [10] |

| MCF-7 | 3.57 - 7.57 | [10] | |

| 2-phenylquinoxaline carbonyl piperazine derivatives | HCT-116, Caco-2, MCF-7 | < 10 | |

| [8][20][21]triazolo[4,3-a]quinoxaline derivatives | MCF-7 | 4.1 - 11.7 | [8] |

| HepG2 | 4.1 - 11.7 | [8] | |

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 - 7.52 (µg/mL) | [3] |

| MCF-7 | 2.3 - 6.62 (µg/mL) | [3] |

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours[22].

-

Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[20][23][24][25]

-

Flow cytometer

Protocol:

-

Harvest cells (approximately 1-5 x 10^5) by centrifugation[24].

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer[26].

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension[24].

-

Incubate the cells for 15 minutes at room temperature in the dark[26].

-

Add 400 µL of 1X Binding Buffer to each tube[26].

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Treated and untreated cancer cells

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[2][21][27][28]

-

Flow cytometer

Protocol:

-

Harvest approximately 1 x 10^6 cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes[2][21].

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry, collecting at least 10,000 events[21].

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their in vitro evaluation.

Caption: VEGFR-2 signaling pathway inhibition by quinoxaline derivatives.

Caption: PI3K/Akt/mTOR signaling pathway inhibition by quinoxaline derivatives.

Caption: In vitro evaluation workflow for anticancer activity.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell death through inhibition of CDK1 and AKT activity in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. resources.novusbio.com [resources.novusbio.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. kumc.edu [kumc.edu]

- 27. Flow cytometry with PI staining | Abcam [abcam.com]

- 28. vet.cornell.edu [vet.cornell.edu]

Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines

An Application Note on the ¹H and ¹³C NMR Analysis of Substituted Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines, also known as benzopyrazines, are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This structural motif is a key component in a wide range of pharmacologically active compounds, including antibiotics like echinomycin and actinoleutin, anticancer agents, and kinase inhibitors.[1][2] The precise characterization of substituted quinoxalines is critical in drug discovery and development to establish structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these molecules, providing detailed information about their chemical environment.[3] This application note provides a comprehensive protocol for the ¹H and ¹³C NMR analysis of substituted quinoxalines.

Experimental Protocols

A successful NMR analysis relies on meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[4] A properly prepared sample should be homogeneous and free of particulate matter.

-

Required Materials :

-

Protocol :

-

Weigh the Sample : For ¹H NMR, weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration is needed, typically 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.[4][7]

-

Select a Solvent : Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its volatility and ability to dissolve a wide range of nonpolar to moderately polar compounds.[8] For highly polar or less soluble quinoxalines, DMSO-d₆ is a suitable alternative.[8][9]

-

Dissolution : Transfer the weighed sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] If TMS is used as an internal reference, it is often pre-mixed in the solvent by the manufacturer. If not, a very small amount can be added. Vortex or gently warm the vial if necessary to ensure complete dissolution.

-

Filtration : To remove any suspended particles that can degrade spectral quality, filter the solution directly into the NMR tube.[4] This is typically done by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette.[5]

-

Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

-

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra. These may need to be optimized based on the specific instrument and sample.

-

1D ¹H NMR Spectroscopy :

-

Purpose : To determine the number of different proton environments and their multiplicity (splitting patterns).

-

Typical Parameters :

-

Spectrometer Frequency : 300-600 MHz

-

Pulse Program : Standard single pulse (zg30)

-

Spectral Width : 12-16 ppm

-

Acquisition Time : 2-4 seconds

-

Relaxation Delay (d1) : 1-5 seconds

-

Number of Scans : 8-16

-

-

-

1D ¹³C NMR Spectroscopy :

-

Purpose : To determine the number of unique carbon atoms in the molecule.

-

Typical Parameters :

-

Spectrometer Frequency : 75-151 MHz

-

Pulse Program : Proton-decoupled single pulse (zgpg30)

-

Spectral Width : 200-240 ppm

-

Acquisition Time : 1-2 seconds

-

Relaxation Delay (d1) : 2 seconds

-

Number of Scans : 1024-4096 (or more, depending on concentration)

-

-

-

2D NMR Spectroscopy (for detailed structural elucidation) :

-

COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling, revealing which protons are adjacent to each other.[10]

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Correlates ¹H and ¹³C nuclei over two to three bonds, crucial for connecting molecular fragments.[10]

-

Data Processing

Raw NMR data (Free Induction Decay - FID) must be mathematically processed to generate the frequency-domain spectrum.

-

Processing Steps :

-

Fourier Transform (FT) : Converts the time-domain FID signal into a frequency-domain spectrum.

-

Phase Correction : Adjusts the phase of the signals to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : Corrects for any distortions in the spectral baseline.

-

Referencing : Calibrates the chemical shift axis (ppm). The residual solvent peak or an internal standard like TMS (δ = 0.0 ppm) is used for this purpose.[11][12]

-

Integration : (For ¹H NMR) Measures the relative area under each peak, which corresponds to the ratio of protons giving rise to the signal.

-

Data Presentation and Interpretation

The chemical shifts of protons and carbons in the quinoxaline core are influenced by the electronic effects (inductive and resonance) of the substituents.

Typical ¹H NMR Chemical Shifts

The protons on the pyrazine ring (H-2 and H-3) are highly deshielded and typically appear as singlets far downfield. Protons on the benzene ring (H-5/H-8 and H-6/H-7) appear in the aromatic region, with their splitting patterns and shifts depending on the substitution pattern.

| Proton Position | Typical Chemical Shift (δ, ppm) | Common Multiplicity |

| H-2 / H-3 | 8.8 - 9.3 | Singlet (s) or Doublet (d) |

| H-5 / H-8 | 8.0 - 8.2 | Multiplet (m) or dd |

| H-6 / H-7 | 7.7 - 7.9 | Multiplet (m) or dd |

Table 1: General ¹H NMR chemical shift ranges for the unsubstituted quinoxaline core in CDCl₃. Substituents can cause significant deviations.[1][11][13]

Typical ¹³C NMR Chemical Shifts

The carbon atoms of the quinoxaline scaffold resonate in distinct regions of the ¹³C NMR spectrum. The positions of the signals are sensitive to the nature and location of substituents.

| Carbon Position | Typical Chemical Shift (δ, ppm) |

| C-2 / C-3 | 142 - 155 |

| C-5 / C-8 | 128 - 132 |

| C-6 / C-7 | 129 - 131 |

| C-4a / C-8a (Bridgehead) | 141 - 144 |

Table 2: General ¹³C NMR chemical shift ranges for the unsubstituted quinoxaline core in CDCl₃. Substituents can cause significant deviations.[1][11][14][15]

Visualized Workflows and Relationships

Diagrams created using Graphviz help to visualize the experimental workflow and the logical connections between different NMR experiments.

Caption: General workflow for NMR analysis of substituted quinoxalines.

References

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. omicsonline.org [omicsonline.org]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 9. omicsonline.org [omicsonline.org]

- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 11. or.niscpr.res.in [or.niscpr.res.in]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Quinoxaline(91-19-0) 1H NMR [m.chemicalbook.com]

- 14. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Molecular Docking Studies of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies with quinoxaline derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined below are designed to be accessible to both novice and experienced researchers in the field of computational drug design.

Introduction

Quinoxaline derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as a quinoxaline derivative, to the active site of a target protein.[6][7] This information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and elucidating potential mechanisms of action.

This document will detail the necessary steps for performing molecular docking studies with quinoxaline derivatives, from target selection and preparation to ligand setup, docking simulation, and results analysis.

General Workflow for Molecular Docking

The molecular docking process can be systematically broken down into several key stages. The following diagram illustrates a typical workflow:

Caption: A generalized workflow for performing molecular docking studies with quinoxaline derivatives.

Experimental Protocols

Protocol 1: Target Protein Preparation

-

Selection and Retrieval:

-

Identify the target protein of interest based on the therapeutic application. Common targets for quinoxaline derivatives include VEGFR-2 (PDB ID: 2OH4), EGFR (PDB ID: 1M17, 4HJO), COX-2 (PDB ID: 3LN1), and DNA Topoisomerase II (PDB ID: 3qx3).[1][2][8][9]

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

-

Protein Clean-up:

-

Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[1] This can be accomplished using molecular visualization software such as PyMOL, Chimera, or Discovery Studio.[10]

-

-

Protonation and Charge Assignment:

-

Add polar hydrogen atoms to the protein structure.

-

Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4).

-

Assign partial charges to each atom using a force field such as Gasteiger or Kollman charges.[10] Software like AutoDock Tools or the Protein Preparation Wizard in Maestro can automate this process.[11]

-

-

Active Site Definition:

-

Identify the binding site (active site) of the protein. This is often determined from the location of the co-crystallized ligand in the original PDB file.

-

Define a grid box that encompasses the entire active site. The size and coordinates of the grid box will be used by the docking software to define the search space for the ligand.

-

Protocol 2: Ligand Preparation

-

2D Structure Drawing:

-

3D Structure Generation and Optimization:

-

Convert the 2D structures into 3D structures.

-

Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[1] This step is crucial for ensuring that the ligand conformation is energetically favorable.

-

-

Charge and Torsion Angle Assignment:

-

Assign Gasteiger charges to the ligand atoms.

-

Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the active site.

-

Protocol 3: Molecular Docking Simulation

-

Software Selection:

-

Docking Execution:

-

Input the prepared protein and ligand files into the docking software.

-

Specify the grid box parameters that define the active site.

-

Run the docking simulation. The software will systematically search for the best binding poses of the ligand within the protein's active site and calculate a binding affinity or docking score for each pose.

-

Protocol 4: Analysis of Docking Results

-

Binding Affinity/Score:

-

Binding Pose and Interactions:

-

Visualize the docked poses of the quinoxaline derivatives within the active site of the target protein using software like PyMOL or Discovery Studio.

-

Analyze the non-covalent interactions between the ligand and the protein, such as:

-

-

Correlation with Experimental Data:

Protocol 5: Docking Protocol Validation

-

Redocking:

-

To ensure the docking protocol is reliable, it is essential to perform a validation step.[15]

-

This involves docking the co-crystallized ligand back into the active site of its protein.[1]

-

The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å.[2]

-

Data Presentation: Quantitative Docking Results

The following tables summarize quantitative data from various molecular docking studies of quinoxaline derivatives against different biological targets.

Table 1: Docking Scores of Quinoxaline Derivatives against VEGFR-2 [1][13]

| Compound | Binding Affinity (kcal/mol) | Interacting Residues |

| Compound I | -12.13 | ASP 1044 |

| Compound II | -11.93 | ASP 1044, GLU 883 |

| Compound III | -15.63 | ASP 1044 |

| Compound IV | -17.11 | ASP 1044, GLU 883 |

| Sorafenib (Reference) | -21.57 | CYS 919, ASP 1046 |

Table 2: Docking and Biological Activity Data against EGFR and COX-2 [2][14]

| Compound | Target | IC50 (µM) | Binding Interactions |

| 4a | EGFR | 0.3 | Met769, Asp831 (H-bonds) |

| 13 | EGFR | 0.4 | - |

| 11 | COX-2 | 0.62 | Arg106, Arg499, Ser516 (H-bonds) |

| 13 | COX-2 | 0.46 | Gln178, Leu338, Ser339, Phe504 (H-bonds) |

Table 3: Docking Scores of Quinoxaline Derivatives against EGFR (PDB: 4HJO) [9][16]

| Compound | Binding Energy (kcal/mol) |

| IVa | -11.18 |

| IVb | -11.82 |

| IVd | -12.03 |

| IVh | -11.04 |

Signaling Pathway Visualization

Quinoxaline derivatives are frequently investigated as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which play crucial roles in cancer progression. The diagram below illustrates a simplified signaling pathway involving these receptors.

Caption: A simplified representation of the EGFR and VEGFR signaling pathways and their inhibition by quinoxaline derivatives.

Conclusion

Molecular docking is an indispensable tool in the modern drug discovery pipeline for quinoxaline derivatives. By following the detailed protocols and utilizing the information presented in these application notes, researchers can effectively predict the binding modes of their compounds, rationalize observed biological activities, and guide the design of more potent and selective therapeutic agents. The integration of computational and experimental approaches is key to accelerating the development of novel quinoxaline-based drugs.

References

- 1. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]

- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. abjournals.org [abjournals.org]

- 8. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijlpr.com [ijlpr.com]

- 12. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Docking Approach of Some Quinoxaline Derivatives as Anticancer Agents Targeting VEGFR-2. [journals.ekb.eg]

- 14. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Beirut Reaction: A Versatile Tool for the Synthesis of Quinoxaline 1,4-Dioxides

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Beirut reaction is a powerful and widely utilized method for the synthesis of quinoxaline 1,4-dioxides, a class of heterocyclic compounds with significant biological activities, including antibacterial, anticancer, and antiprotozoal properties. First described by Haddadin and Issidorides in 1965, this reaction involves the condensation of a benzofuroxan (also known as benzofurazan N-oxide) with a compound containing an active methylene group, such as β-diketones, β-ketoesters, or enamines.[1][2] The reaction proceeds via a nucleophilic attack of the enolate or enamine on the benzofuroxan ring, followed by cyclization and dehydration to afford the quinoxaline 1,4-dioxide scaffold.[2] This application note provides a detailed experimental protocol for the Beirut reaction, along with data on various reaction conditions and a visual representation of the experimental workflow.

Data Presentation

The following tables summarize quantitative data from various Beirut reaction setups, showcasing the versatility of this method with different substrates, catalysts, and solvents.

Table 1: Synthesis of Quinoxaline 1,4-Dioxides using various β-Dicarbonyl Compounds

| Benzofuroxan Derivative | β-Dicarbonyl Compound | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Benzofuroxan | Dimethyl malonate | NaH / THF | 2 h | 78.6 | [3] |

| Benzofuroxan | Diethyl malonate | NaH / THF | 4 h | 63.9 | [3] |

| Benzofuroxan | Dibenzoylmethane | NaH / THF | 2 h | 75.1 | |

| 5-Methylbenzofuroxan | Diethyl malonate | NaH / THF | 4 h | 60.8 | [3] |

| 5-Methoxybenzofuroxan | Diethyl malonate | NaH / THF | 4 h | - | [3] |

| Benzofuroxan | Ethyl benzoylacetate | K2CO3 / Acetone | - | 50-64 | [1] |

| Benzofuroxan | Benzoylacetonitrile | - | - | - | [1] |

Table 2: Influence of Catalyst and Solvent on the Beirut Reaction

| Reactants | Catalyst | Solvent | Yield (%) | Notes | Reference |

| Benzofuroxan + Enamine | - | - | Moderate | Initial method | [1] |

| Benzofuroxan + β-keto esters | Organic bases | - | < 7 | Low yield | [1] |

| Benzofuroxan + Carbonyl compounds | β-cyclodextrin | Water | - | Supramolecular catalysis | [1] |

| Benzofuroxan + β-keto esters/1,3-diketones | Silica gel | - | Good | Heterogeneous catalysis | [4] |

| Benzofuroxan + Dimethyl-2-oxopropyl phosphonate | Cesium carbonate/fluoride | THF | - | Failed to produce desired product | [2] |

| Benzofuroxan + Dimethyl-2-oxopropyl phosphonate | Molecular sieves 3 Å | THF | 77 | Successful synthesis | [2] |

| Benzofuroxan derivatives + β-diketone esters | NaH | THF | 60-80 | Shorter reaction times | [3] |

Experimental Protocols

This section provides a detailed, generalized methodology for performing the Beirut reaction to synthesize quinoxaline 1,4-dioxides.

Materials:

-

Substituted or unsubstituted benzofuroxan

-

Active methylene compound (e.g., β-diketone, β-ketoester, malononitrile)

-

Base catalyst (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), triethylamine (Et3N), or piperidine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), methanol, or ethanol)

-

Hydrochloric acid (HCl), aqueous solution (for work-up)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution (for work-up)

-

Brine (saturated aqueous sodium chloride solution) (for work-up)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) (for drying)

-

Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon/line), especially when using NaH

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

General Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the benzofuroxan derivative (1.0 eq.).

-

Addition of Reactants: Add the active methylene compound (1.0 - 1.2 eq.) to the flask.

-

Solvent Addition: Add the appropriate anhydrous solvent to dissolve or suspend the reactants.

-

Catalyst Addition:

-

For solid bases like NaH or K2CO3: Add the base catalyst (1.1 - 1.5 eq.) portion-wise to the stirred reaction mixture at room temperature or 0 °C. If using NaH, ensure the reaction is under an inert atmosphere.

-

For liquid bases like Et3N or piperidine: Add the base catalyst dropwise to the reaction mixture.

-

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the specific protocol. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to several days.[3]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid base was used, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess base.

-

Transfer the mixture to a separatory funnel.

-

Add water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to extract the product.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure quinoxaline 1,4-dioxide.

-

Characterization: Characterize the final product by determining its melting point, and by spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Beirut reaction.

Caption: Generalized mechanism of the Beirut reaction.

Caption: Experimental workflow for the Beirut reaction.

References

- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 3. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for 2-Methyl-3-phenylquinoxaline as a Scaffold for Antimicrobial Agents